

An In-depth Technical Guide to Muricarpone B: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Muricarpone B*

Cat. No.: *B1254455*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muricarpone B, a diarylheptanoid natural product, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Muricarpone B is chemically identified as 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one. Its structure features a seven-carbon aliphatic chain linking two catechol (3,4-dihydroxyphenyl) moieties, with a ketone functional group at the C-3 position.

Table 1: Chemical Identifiers and Properties of **Muricarpone B**

Property	Value	Source
IUPAC Name	1,7-bis(3,4-dihydroxyphenyl)heptan-3-one	--INVALID-LINK--
Molecular Formula	C ₁₉ H ₂₂ O ₅	--INVALID-LINK--
Molecular Weight	330.37 g/mol	--INVALID-LINK--
CAS Number	886226-15-9	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--
Solubility	DMSO: 1 mg/mL	--INVALID-LINK--
SMILES	<chem>O=C(CCC1=CC(O)=C(C=C1)O)CCCCC2=CC=C(O)C(O)=C2</chem>	--INVALID-LINK--
InChI	1S/C19H22O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h6-7,9-12,21-24H,1-5,8H2	--INVALID-LINK--
InChI Key	UHRUXUCWHIGENP-UHFFFAOYSA-N	--INVALID-LINK--

Table 2: Predicted Spectral Data for **Muricarpone B**

Spectral Data Type	Predicted Values
^1H NMR	Predicted shifts can be obtained from computational chemistry software.
^{13}C NMR	Predicted shifts can be obtained from computational chemistry software.
Mass Spectrometry	Predicted m/z values for various adducts can be calculated.
Infrared (IR)	Characteristic peaks for hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) functional groups are expected.

Note: Experimental spectral data for **Muricarpone B** is not readily available in the public domain. The data presented here are based on predictions and the known structure.

Biological Activities

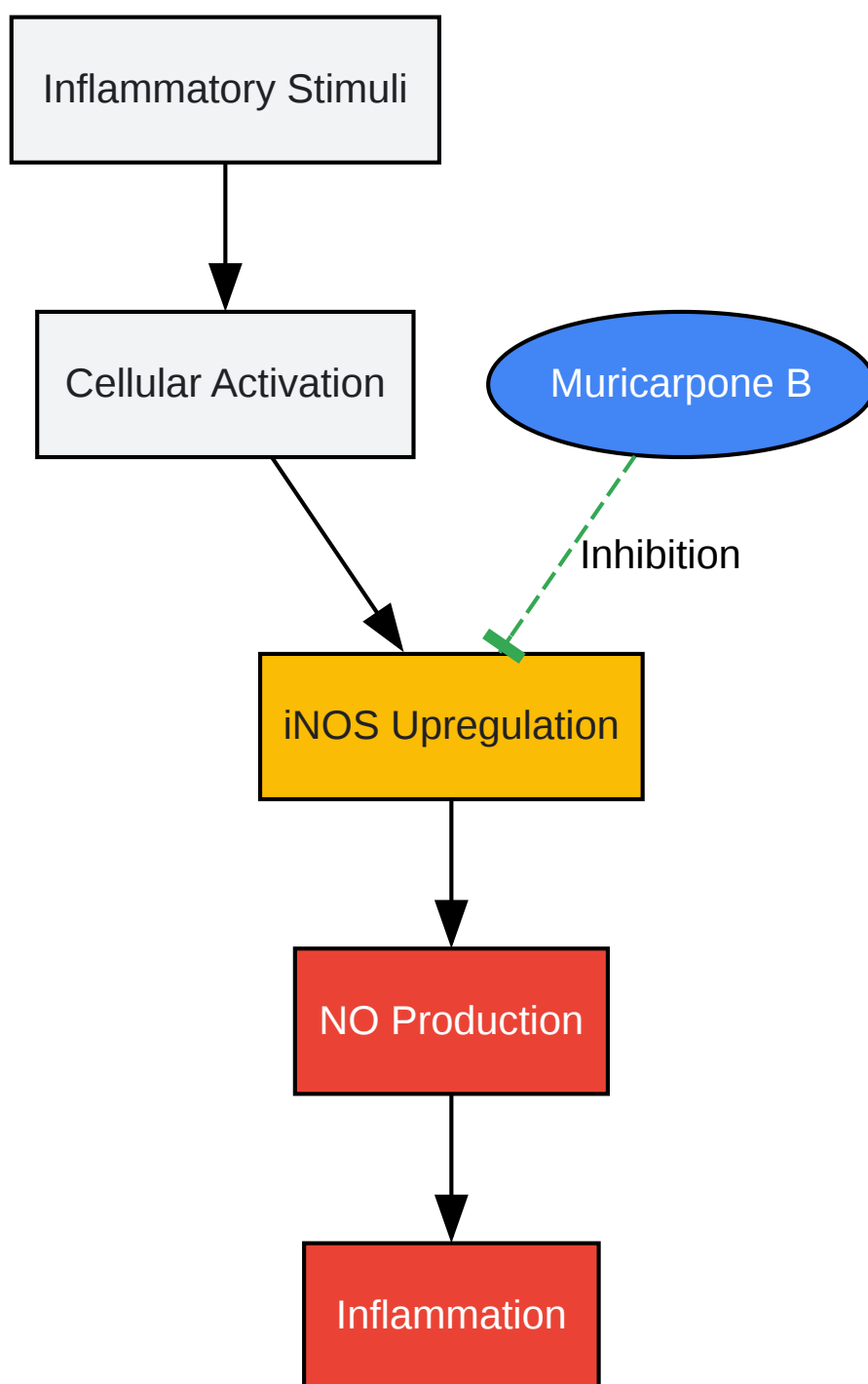
Muricarpone B has been isolated from *Alnus sibirica* and has demonstrated notable antioxidant and anti-inflammatory properties.

Table 3: Reported Biological Activities of **Muricarpone B**

Activity	Assay	Key Findings	Reference
Antioxidant	DPPH Radical Scavenging	Exhibited potent radical scavenging activity.	[1]
Superoxide Anion Scavenging (NBT)	Demonstrated the ability to scavenge superoxide radicals.	[1]	
Anti-inflammatory	Nitric Oxide (NO) Production Inhibition	Showed inhibitory effects on NO production in vitro.	[1]

Signaling Pathways

The precise signaling pathways modulated by **Muricarpone B** are not yet fully elucidated. However, its antioxidant and anti-inflammatory activities suggest potential interactions with pathways involving oxidative stress and inflammatory mediators. For instance, the inhibition of nitric oxide production points towards a possible modulation of the inducible nitric oxide synthase (iNOS) pathway.



[Click to download full resolution via product page](#)

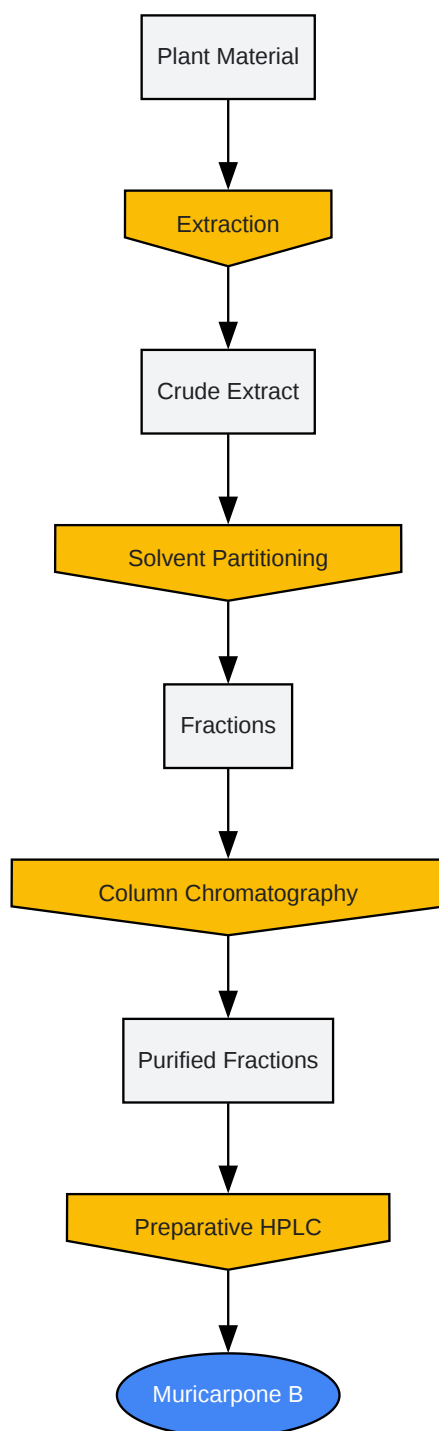
Caption: Potential anti-inflammatory mechanism of **Muricarpone B**.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Isolation of Muricarpone B

A general procedure for the isolation of diarylheptanoids from plant material, which can be adapted for **Muricarpone B**, is as follows:



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation of **Muricarpone B**.

- Extraction: The dried and powdered plant material (e.g., stems of *Alnus sibirica*) is extracted with a suitable solvent such as methanol or ethanol at room temperature.
- Concentration: The solvent is removed under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
- Chromatography: The biologically active fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
- Purification: Fractions containing **Muricarpone B** are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

- Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
- Sample Preparation: **Muricarpone B** is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to various concentrations.
- Reaction: A small volume of each sample dilution is mixed with the DPPH solution in a 96-well plate or a cuvette.
- Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

- **Calculation:** The percentage of radical scavenging activity is calculated using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.

Superoxide Anion Scavenging Assay (NBT)

This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

- **Reaction Mixture:** A reaction mixture is prepared containing phenazine methosulfate (PMS), NADH, and NBT in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).
- **Sample Addition:** Different concentrations of **Muricarpone B** are added to the reaction mixture.
- **Reaction Initiation:** The reaction is initiated by the addition of PMS.
- **Incubation:** The mixture is incubated at room temperature for a defined period (e.g., 5 minutes).
- **Measurement:** The absorbance is measured at 560 nm.
- **Calculation:** The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample-containing reactions to a control reaction without the sample.

Nitric Oxide (NO) Production Inhibition Assay

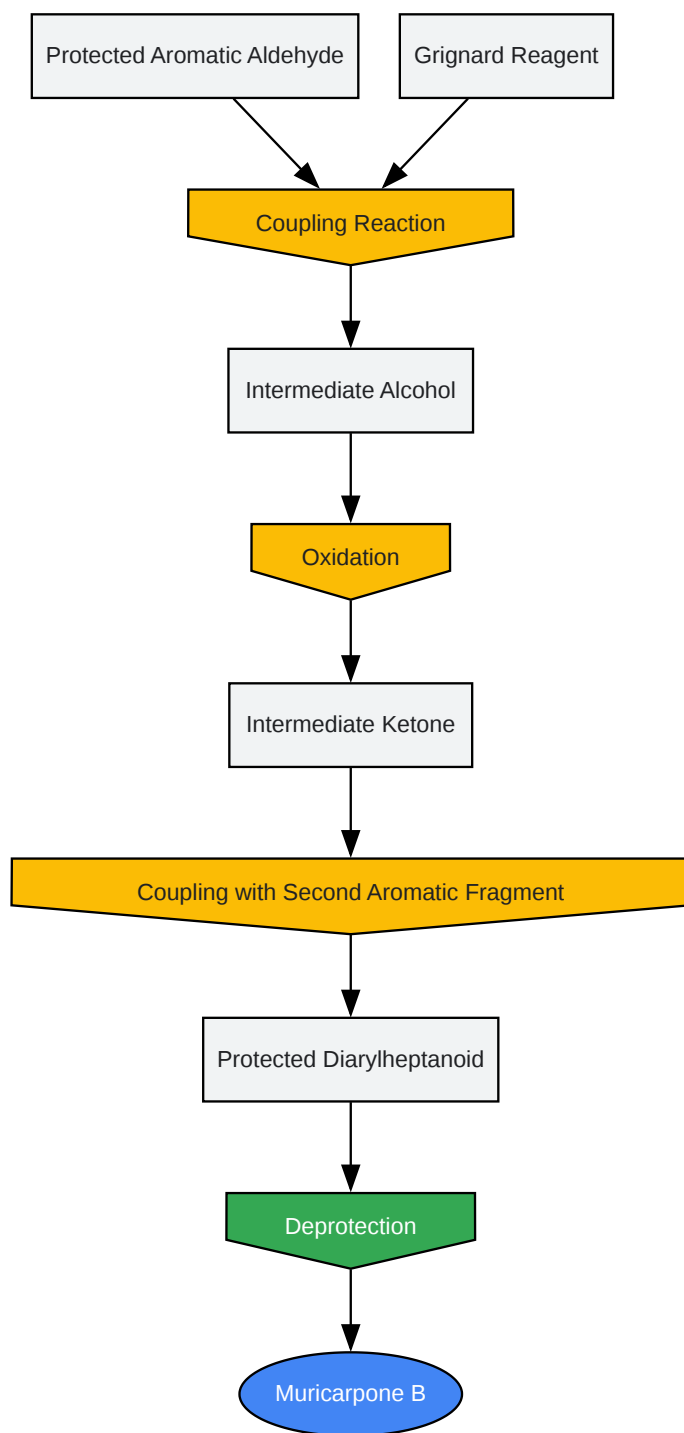
This assay typically uses lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to assess the inhibition of NO production.

- **Cell Culture:** Macrophages are cultured in a suitable medium and seeded in 96-well plates.
- **Treatment:** The cells are pre-treated with various concentrations of **Muricarpone B** for a specific duration (e.g., 1 hour).
- **Stimulation:** The cells are then stimulated with LPS (e.g., 1 $\mu\text{g/mL}$) to induce NO production and incubated for a further period (e.g., 24 hours).

- **Nitrite Measurement:** The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
- **Calculation:** The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in the supernatant of cells treated with **Muricarpone B** and LPS to that of cells treated with LPS alone.

Synthesis of Muricarpone B

While a specific, published total synthesis of **Muricarpone B** is not readily available, a plausible synthetic route can be proposed based on established methods for the synthesis of similar diarylheptanoids. A common strategy involves the coupling of two aromatic fragments to a seven-carbon chain.



[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **Muricarpone B**.

A potential retrosynthetic analysis would involve disconnecting the C4-C5 bond, suggesting a Wittig or Horner-Wadsworth-Emmons reaction, or disconnecting the C2-C3 bond, suggesting

an aldol condensation. Subsequent functional group manipulations would lead to the final product.

Conclusion

Muricarpone B is a diarylheptanoid with demonstrated antioxidant and anti-inflammatory activities. This guide provides a foundational understanding of its chemical structure, properties, and biological potential. Further research is warranted to fully elucidate its mechanism of action, perform detailed spectroscopic characterization, and develop efficient synthetic routes. Such efforts will be crucial for exploring its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- To cite this document: BenchChem. [An In-depth Technical Guide to Muricarpone B: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1254455#muricarpone-b-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com